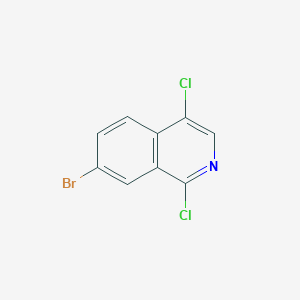

7-Bromo-1,4-dichloroisoquinoline

説明

7-Bromo-1,4-dichloroisoquinoline is a halogenated isoquinoline, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antiplasmodial, kinase inhibition, and potential anti-cancer properties .

Synthesis Analysis

The synthesis of halogenated isoquinolines, such as 7-bromo-1,4-dichloroisoquinoline, typically involves the introduction of halogen atoms into the isoquinoline scaffold. For instance, the synthesis of 7-bromo-5,8-dimethylisoquinoline was achieved by bromination of 5,8-dimethylisoquinoline . Similarly, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure . These methods could potentially be adapted for the synthesis of 7-bromo-1,4-dichloroisoquinoline.

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines is characterized by the presence of halogen atoms which can significantly influence the compound's reactivity and interaction with biological targets. For example, the structure of 7-bromoquinolin-8-ol was analyzed, and it was found that bromination occurred at the 7-position, with the presence of intermolecular and weak intramolecular hydrogen bonds . These structural features are important for understanding the reactivity and potential binding modes of the compound.

Chemical Reactions Analysis

Halogenated isoquinolines participate in various chemical reactions, often serving as intermediates for further chemical transformations. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia . The presence of bromine in the 7-position can facilitate nucleophilic substitution reactions, which are useful for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines like 7-bromo-1,4-dichloroisoquinoline are influenced by the halogen substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's handling and application in biological studies. Although the specific properties of 7-bromo-1,4-dichloroisoquinoline are not detailed in the provided papers, related compounds exhibit unique properties due to their halogenation patterns, which can be inferred to have similar effects on 7-bromo-1,4-dichloroisoquinoline 10.

科学的研究の応用

Synthesis Methods

- 7-Bromo-1,4-dichloroisoquinoline is synthesized from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrated in the transformation of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline using Pyridine hydrochloride (Mongin et al., 1996).

Biological Activity

- Compounds derived from 7-bromo-1,4-dichloroisoquinoline, such as di-Mannich bases, exhibit notable antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Scott et al., 1988).

Pharmaceutical Applications

- An analog of the antitumor alkaloid luotonin A was synthesized using a derivative of 7-bromo-1,4-dichloroisoquinoline, showcasing its potential in developing antitumor agents (Golubev et al., 2010).

Photoreactive Properties

- The derivative 8-Bromo-7-hydroxyquinoline, a variant of 7-bromo-1,4-dichloroisoquinoline, is used as a photoremovable protecting group in the study of cell physiology, highlighting its significance in biochemical research (Zhu et al., 2006).

Safety and Hazards

The safety information for 7-Bromo-1,4-dichloroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

The primary targets of 7-Bromo-1,4-dichloroisoquinoline are currently unknown. This compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound .

Mode of Action

As an isoquinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-1,4-dichloroisoquinoline are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Bromo-1,4-dichloroisoquinoline is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.

特性

IUPAC Name |

7-bromo-1,4-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXXBZNOKYQKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)